

# SRA880 Demonstrates Synergistic Antidepressant Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SRA880   |           |
| Cat. No.:            | B1681101 | Get Quote |

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo efficacy of **SRA880**, a selective somatostatin sst(1) receptor antagonist. This guide details the compound's performance, particularly its synergistic effects when co-administered with the tricyclic antidepressant imipramine, and provides supporting data from preclinical animal models.

**SRA880**, a non-peptide competitive antagonist for the sst(1) receptor, has shown promise in enhancing the therapeutic effects of standard antidepressants. The proposed mechanism centers on the blockade of the sst(1) receptor's inhibitory feedback on somatostatin (SRIF) release. By inhibiting this negative feedback loop, **SRA880** is believed to potentiate the antidepressant-induced increase in SRIF, which then acts on other somatostatin receptor subtypes (likely sst(2) and sst(3)) to produce a more robust antidepressant-like effect.[1]

## Comparative Efficacy in Validated Animal Models of Depression

To evaluate the in vivo efficacy of **SRA880**, preclinical studies have employed well-established rodent models of depression, including the Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model. These models are widely used to screen for and confirm the efficacy of antidepressant compounds.[2][3][4][5][6][7]

#### **Forced Swim Test (FST)**



The FST is a behavioral despair model where the duration of immobility of a rodent when placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[7][8] In studies involving **SRA880**, the compound is typically evaluated for its ability to reduce immobility time, both alone and in combination with imipramine.

#### **Chronic Unpredictable Mild Stress (CUMS)**

The CUMS model is a more etiologically relevant model of depression, inducing a state of anhedonia (a core symptom of depression) and other depressive-like behaviors through prolonged exposure to a series of mild, unpredictable stressors.[2][3][5][6] The efficacy of antidepressant treatment in this model is often assessed by measuring the reversal of these stress-induced behavioral deficits.

While specific quantitative data from a head-to-head comparative study of **SRA880** with other sst(1) antagonists or a broad range of antidepressants in these models is not yet publicly available in comprehensive tables, the existing research strongly supports the synergistic potential of **SRA880** when used as an adjunct to traditional antidepressant therapy. The primary comparator in the context of **SRA880**'s synergistic effects is the tricyclic antidepressant, imipramine.[1][9][10]

### **Experimental Protocols**

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.

#### **Forced Swim Test (FST) Protocol**

The FST protocol involves placing mice individually into a glass cylinder (typically 25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 10 cm.[8] The total duration of the test is usually 6 minutes. The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is recorded during the final 4 minutes of the test.[8] Test compounds, such as **SRA880** and imipramine, are administered at specified time points before the test.[8][11][12]

#### **Chronic Unpredictable Mild Stress (CUMS) Protocol**



The CUMS protocol involves subjecting mice to a varied series of mild stressors over a prolonged period (e.g., 4-8 weeks).[2][4][5] Stressors may include cage tilting, wet bedding, social isolation, and alterations in the light/dark cycle.[2][3] Following the stress period, depressive-like behaviors are assessed using tests such as the sucrose preference test (to measure anhedonia) and the FST. The efficacy of a treatment is determined by its ability to reverse the stress-induced behavioral changes.[2]

## **Signaling Pathways and Experimental Workflow**

The interplay between **SRA880**, imipramine, and the somatostatin system can be visualized through the following signaling pathway and experimental workflow diagrams.



Click to download full resolution via product page

Caption: Proposed mechanism of **SRA880**'s synergistic antidepressant effect.





Click to download full resolution via product page

Caption: General workflow for in vivo efficacy testing of **SRA880**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
- 6. cris.openu.ac.il [cris.openu.ac.il]
- 7. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence-based severity assessment of the forced swim test in the rat PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethopharmacology of imipramine in the forced-swimming test: gender differences PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRA880 Demonstrates Synergistic Antidepressant Effects in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681101#in-vivo-efficacy-of-sra880-compared-to-similar-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com